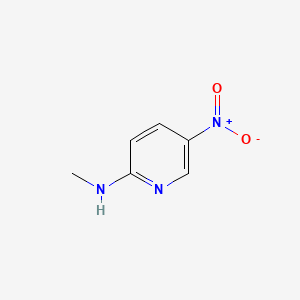

2-Methylamino-5-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102502. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-7-6-3-2-5(4-8-6)9(10)11/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSKSRVVPACJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295515 | |

| Record name | 2-Methylamino-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4093-89-4 | |

| Record name | N-Methyl-5-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4093-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 102502 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4093-89-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylamino-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-5-nitropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylamino-5-nitropyridine

Introduction: The Strategic Importance of 2-Methylamino-5-nitropyridine in Synthetic Chemistry

In the landscape of modern organic synthesis, certain molecules stand out not for their end-use application but for their role as versatile intermediates—the foundational building blocks for complex molecular architectures. This compound, identified by its CAS number 4093-89-4 , is a prime example of such a pivotal compound.[1][2][3] Its structure, featuring a pyridine ring functionalized with an electron-donating methylamino group and a potent electron-withdrawing nitro group, creates a unique electronic profile. This profile makes it a highly reactive and adaptable substrate for a variety of chemical transformations, particularly in the realms of pharmaceutical and agrochemical development.[4][5]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, the rationale for its application in advanced chemical research, and the necessary protocols for its safe handling and analysis.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound govern its behavior in reactions, its solubility, and its stability. A clear understanding of these characteristics is fundamental to its effective application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 4093-89-4 | [1][2][3] |

| Molecular Formula | C₆H₇N₃O₂ | [6] |

| Molecular Weight | 153.14 g/mol | Inferred from Formula |

| Appearance | Brownish-yellow powder | [4] |

| Melting Point | 106-112 °C | [4] |

| Purity | Typically ≥98% | [1][6] |

| Storage | Store at 0-8 °C | [4] |

Synthesis Protocol: A Validated Approach to Nitration

The synthesis of this compound is typically achieved through the electrophilic nitration of 2-(methylamino)pyridine. The pyridine ring is generally deactivated towards electrophilic substitution; however, the presence of the activating amino group at the 2-position directs the incoming nitro group to the 5-position. The following protocol is a well-established method for this transformation, adapted from standard procedures for nitrating aminopyridines.[7][8]

Experimental Workflow: Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-(methylamino)pyridine to a suitable solvent such as 1,2-dichloroethane.[8]

-

Cooling: Cool the reaction mixture to below 10°C using an ice bath. This is a critical step to control the exothermic nature of the nitration reaction and prevent unwanted side products.

-

Preparation of Nitrating Agent: In a separate beaker, slowly add concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath. This creates the nitronium ion (NO₂⁺), the active electrophile.

-

Addition: Slowly add the prepared mixed acid (nitrating agent) dropwise to the solution of 2-(methylamino)pyridine via the dropping funnel.[8] Maintain the internal temperature of the reaction mixture below 10°C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 58°C) for several hours (e.g., 10 hours) to ensure complete conversion.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a sodium hydroxide solution, until the pH reaches approximately 5-7.[7][8] This will cause the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove any residual acids and salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield high-purity this compound.[7]

-

Drying: Dry the purified product under vacuum to remove all traces of solvent.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The utility of this compound stems from its role as a versatile intermediate. The nitro group can be readily reduced to an amine, providing a reactive site for further functionalization, while the pyridine ring itself is a common scaffold in bioactive molecules.[9][10]

-

Pharmaceutical Development: Nitropyridine derivatives are crucial building blocks in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[9][10] this compound serves as an intermediate in the creation of novel compounds, particularly in the development of anti-inflammatory and antimicrobial agents.[4][5] The ability to modify the compound at multiple sites allows for the generation of diverse molecular libraries for screening and lead optimization.

-

Agrochemicals: This compound is utilized in the formulation of modern pesticides and herbicides.[4][5] Its structure can be incorporated into larger molecules designed to target specific biological pathways in pests or weeds, contributing to improved crop yields and more effective pest management strategies.[5]

-

Material Science: In the field of material science, this compound is employed in the production of specialty polymers and resins.[4] The incorporation of the nitropyridine moiety can enhance properties such as thermal stability and chemical resistance in the final materials.[4]

Safety and Handling: A Self-Validating Protocol

Working with nitroaromatic compounds requires strict adherence to safety protocols. The following information is synthesized from safety data sheets for structurally similar and functionally related chemicals.[11][12][13][14]

| Hazard Category | Precautionary Measures and PPE |

| Health Hazards | Harmful if swallowed or inhaled.[11] Toxic in contact with skin.[13][14] Causes skin and serious eye irritation.[13][15] May cause respiratory irritation.[11][13] |

| Physical Hazards | As a solid, it is not flammable, but dust can be combustible. Keep away from heat, sparks, and open flames.[11] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety goggles/face shield).[11][13] Use only outdoors or in a well-ventilated area, preferably a fume hood.[11] |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray.[11][13] Wash skin thoroughly after handling.[11][15] Do not eat, drink, or smoke when using this product.[11][14] |

| Storage | Keep container tightly closed in a dry and well-ventilated place.[11][12] Store locked up.[12] |

| First Aid | IF SWALLOWED: Call a POISON CENTER or doctor.[11][14] IF ON SKIN: Wash with plenty of soap and water.[12] IF IN EYES: Rinse cautiously with water for several minutes.[13] |

Analytical Methodologies: Ensuring Purity and Identity

Verifying the purity and identity of this compound is essential for its use in synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose.[16][17]

Recommended Analytical Technique: HPLC

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound.[17][18]

Generalized HPLC Protocol:

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid or other modifier to improve peak shape) is a good starting point.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a suitable solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.[17]

-

Analysis: Inject the sample and monitor the elution profile. The purity is determined by the relative area of the main peak. The identity can be confirmed by comparing the retention time with that of a certified reference standard.

Analytical Workflow Diagram

Caption: A typical experimental workflow for HPLC analysis.

Conclusion

This compound (CAS: 4093-89-4) is more than just a chemical compound; it is an enabling tool for innovation in the chemical and life sciences. Its unique reactivity, born from the interplay of its functional groups, provides a gateway to novel molecular structures with significant potential in medicine, agriculture, and materials science. This guide has provided a comprehensive framework for its synthesis, application, safe handling, and analysis, empowering researchers to leverage its full potential in their work.

References

- Alchem Pharmtech. CAS 4093-89-4 | this compound.

- ChemicalBook. This compound | 4093-89-4.

- BLD Pharm. 4093-89-4|2-(Methylamino)-5-nitropyridine.

- Sigma-Aldrich.

- Thermo Fisher Scientific.

- The Role of Nitropyridines in Pharmaceutical Development.

- Loba Chemie. 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.

- Jubilant Ingrevia Limited.

- ChemScene. 21203-68-9 | 2-Methyl-5-nitropyridine.

- TCI Chemicals.

- Synthesis of 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration. (2021). International Journal of Nanoscaled Quantum Devices, 4(2).

- ChemicalBook. 2-Amino-5-nitropyridine synthesis.

- Chem-Impex. 2-Methyl-5-nitropyridine.

- The Role of Nitropyridine Intermedi

- The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production.

- BenchChem. A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.

- Kim, K. H., et al. (2018). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. This compound | 4093-89-4 [chemicalbook.com]

- 3. 4093-89-4|2-(Methylamino)-5-nitropyridine|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. chemscene.com [chemscene.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. lobachemie.com [lobachemie.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. benchchem.com [benchchem.com]

- 18. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

2-Methylamino-5-nitropyridine chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Methylamino-5-nitropyridine

Abstract

This compound (CAS No. 4093-89-4) is a pivotal chemical intermediate whose structural attributes—a pyridine core functionalized with an electron-donating methylamino group and a potent electron-withdrawing nitro group—render it a highly versatile building block in modern synthetic chemistry. This guide provides an in-depth analysis of its core chemical properties, synthesis, and spectroscopic profile. Authored from the perspective of a Senior Application Scientist, this document elucidates the causality behind its reactivity and provides field-proven insights for its application, particularly in the realms of pharmaceutical and agrochemical development. The content herein is structured to offer researchers, scientists, and drug development professionals a comprehensive technical resource, integrating detailed experimental protocols, data analysis, and critical safety procedures.

Core Physicochemical and Structural Properties

This compound is a solid at room temperature, typically appearing as a crystalline powder. The molecule's electronic landscape is defined by the interplay between the electron-donating secondary amine and the electron-withdrawing nitro group, which significantly influences the reactivity of the pyridine ring. The nitro group at the 5-position and the methylamino group at the 2-position create a polarized aromatic system, making it susceptible to nucleophilic substitution and a valuable precursor for more complex heterocyclic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4093-89-4 | [2][3] |

| Molecular Formula | C₆H₇N₃O₂ | [4] |

| Molecular Weight | 153.14 g/mol | [4] |

| Appearance | Crystalline Powder | [5] |

| Solubility | Soluble in organic solvents like ethanol and methanol | [5] |

| Flash Point | 88 °C (190 °F) - closed cup | [4] |

Synthesis and Mechanistic Considerations

The synthesis of substituted nitropyridines is a cornerstone of heterocyclic chemistry. For this compound, a common and effective route involves the direct nitration of a 2-methylaminopyridine precursor. This electrophilic aromatic substitution is a well-established transformation, but its success hinges on precise control of reaction conditions to manage regioselectivity and prevent over-nitration.

Experimental Protocol: Nitration of 2-Methylaminopyridine

This protocol is based on established methods for the nitration of aminopyridine derivatives[6][7]. The choice of a mixed acid system (sulfuric and nitric acid) is critical; sulfuric acid acts as a catalyst and a dehydrating agent, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge 2-methylaminopyridine and a suitable solvent such as 1,2-dichloroethane[7]. Cool the mixture to 0-5 °C using an ice bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a mixed acid solution by slowly adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Addition of Nitrating Agent: Slowly add the mixed acid dropwise to the cooled solution of 2-methylaminopyridine, ensuring the internal temperature does not exceed 10 °C[7]. The slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to drive the reaction to completion[7]. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a base (e.g., sodium hydroxide solution) until the pH is approximately 7-8. This will precipitate the crude product.

-

Purification: Filter the resulting solid, wash with cold water to remove residual salts, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product with high purity[5].

Mechanistic Workflow

The mechanism involves the formation of the nitronium ion, which then attacks the electron-rich pyridine ring. The amino group at the 2-position is a strong activating group and directs the electrophile to the ortho and para positions. In the pyridine ring system, the 5-position is electronically analogous to the para-position and is sterically accessible, making it the primary site of nitration.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following data represents typical spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. Analogous nitropyridine structures show characteristic vibrational bands[1].

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 | N-H | Stretching |

| ~1550-1530 | NO₂ | Asymmetric Stretching |

| ~1350-1330 | NO₂ | Symmetric Stretching |

| 1600-1480 | C=C / C=N | Aromatic Ring Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation in solution. While specific high-resolution spectra for this compound are available through specialized databases[8], the expected chemical shifts and coupling patterns can be predicted based on the electronic environment of the protons and carbons.

Table 3: Predicted ¹H and ¹³C NMR Data

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹H | -CH₃ | ~3.0 | Methyl group attached to nitrogen. |

| ¹H | -NH | ~7.0-8.0 (broad) | Amine proton, subject to exchange. |

| ¹H | H-3 | ~7.8-8.2 | Downfield shift due to adjacent nitro group. |

| ¹H | H-4 | ~6.5-6.8 | Shielded by the amino group. |

| ¹H | H-6 | ~8.8-9.2 | Deshielded by ring nitrogen and ortho to nitro group. |

| ¹³C | -CH₃ | ~30 | Aliphatic carbon. |

| ¹³C | C-2 | ~160 | Attached to the electron-donating amino group. |

| ¹³C | C-3 | ~135 | Influenced by the nitro group. |

| ¹³C | C-4 | ~108 | Shielded by the amino group. |

| ¹³C | C-5 | ~140 | Attached to the electron-withdrawing nitro group. |

| ¹³C | C-6 | ~150 | Deshielded by ring nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Under Electron Ionization (EI), the molecular ion (M⁺˙) is expected, followed by fragmentation involving the loss of the nitro group (NO₂) or the methyl group (CH₃)[9].

-

Expected Molecular Ion (M⁺˙): m/z = 153.14

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its functional groups. It is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries[5][10].

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 2-methylamino-5-aminopyridine, a diamine that serves as a precursor for building complex heterocyclic systems, such as imidazopyridines, which are common in medicinal chemistry[11].

-

Nucleophilic Aromatic Substitution (SₙAr): While the pyridine ring is generally electron-deficient, the strong electron-withdrawing effect of the nitro group further activates the ring for SₙAr reactions, although this is less common than in halonitropyridines.

-

Role in Drug Design: The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs[12]. Intermediates like this compound allow for the systematic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic properties. It has been used as a building block for compounds with potential anticancer and antimalarial activities[12].

Caption: Key synthetic transformation of this compound.

Safety and Handling Protocols

As a nitroaromatic compound, this compound requires careful handling. The following protocols are derived from safety data sheets and are critical for laboratory use.[4][13][14]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood[14][15].

-

Handling: Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[4] Keep away from sources of ignition as the compound is combustible.[4][14] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge[4].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][15] Keep away from strong oxidizing agents[13][15].

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician[4][16].

-

Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician if irritation persists[4][16].

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[4][13].

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[4].

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[13].

Conclusion

This compound is a chemical intermediate of significant value, bridging basic heterocyclic chemistry with advanced applications in drug discovery and materials science. Its well-defined reactivity, centered on the versatile nitro group and the activated pyridine ring, provides a robust platform for synthetic innovation. This guide has detailed its fundamental properties, synthesis, characterization, and safe handling, providing a comprehensive resource for scientific professionals. A thorough understanding of these aspects is essential for leveraging this compound's full potential in research and development.

References

- Vertex AI Search. (2009, November 30).

-

MDPI. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved from [Link]

-

Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate. Retrieved from [Link]

-

NIST. (n.d.). 2-(Dimethylamino)-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Preprints.org. (2021, October 31). A 3E Synthesis Method for 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine.

-

SpectraBase. (n.d.). 2-(Ethylamino)-5-nitropyridine. Retrieved from [Link]

-

Borsodchem. (n.d.). The Role of Nitropyridine Intermediates in Modern Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-5-nitropyridine. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing 2-Amino-5-nitropyridine: Unleashing Endless Possibilities in Chemical Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.

- Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

-

PubChem. (n.d.). 2-Methylamino-5-nitrobenzophenone. Retrieved from [Link]

-

National Institutes of Health. (2025, November 27). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Blogger. (2026, January 1). The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(methylamino)-5-nitronicotinate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Benzylamino-5-nitropyridine. Retrieved from [Link]

-

PubMed. (2020, May 14). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 4093-89-4 [chemicalbook.com]

- 3. This compound | 4093-89-4 [chemicalbook.com]

- 4. uwwapps.uww.edu [uwwapps.uww.edu]

- 5. nbinno.com [nbinno.com]

- 6. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

- 7. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. This compound(4093-89-4) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Molecular Structure of 2-Methylamino-5-nitropyridine

This guide provides a comprehensive technical overview of 2-Methylamino-5-nitropyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its molecular structure, synthesis, and physicochemical properties, offering insights grounded in established scientific principles and experimental data. This document is intended for professionals in drug development and scientific research who require a deep understanding of this molecule's characteristics and potential applications.

Introduction: The Significance of Substituted Nitropyridines

Nitropyridine derivatives are a cornerstone in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] The pyridine ring, an electron-deficient aromatic system, is rendered even more reactive towards nucleophilic substitution by the presence of a strongly electron-withdrawing nitro group.[3] This inherent reactivity makes nitropyridines versatile intermediates in the construction of complex molecular architectures. This compound, in particular, presents a unique combination of a nucleophilic secondary amine and an electrophilic aromatic ring, making it a valuable synthon for creating diverse chemical libraries for drug discovery and other applications.[4][5]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-position with a methylamino group (-NHCH₃) and at the 5-position with a nitro group (-NO₂).

Molecular Formula: C₆H₇N₃O₂

Molecular Weight: 153.14 g/mol

CAS Number: 4093-89-4[6]

The presence of both an electron-donating methylamino group and an electron-withdrawing nitro group on the pyridine ring significantly influences its electronic properties and reactivity. The methylamino group acts as an activating group, increasing the electron density of the ring, while the nitro group is a strong deactivating group, withdrawing electron density. This electronic push-pull system can lead to interesting photophysical properties and specific reactivity patterns.

Below is a 2D representation of the molecular structure of this compound:

Caption: 2D structure of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the N-H proton of the methylamino group, and the methyl protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents. A ¹H NMR spectrum for this compound is available on ChemicalBook, which can be used for structural confirmation.[8]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons will be significantly affected by the attached functional groups. For instance, the carbon atom attached to the nitro group (C5) is expected to be deshielded and appear at a lower field, while the carbon attached to the amino group (C2) will be shielded and appear at a higher field. Data for the related compound 2-amino-5-methylpyridine can provide a useful reference for the expected chemical shifts.[9]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

N-H stretching of the secondary amine (around 3300-3500 cm⁻¹)

-

C-H stretching of the aromatic ring and the methyl group (around 2850-3100 cm⁻¹)

-

Asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively)

-

C=N and C=C stretching of the pyridine ring (around 1400-1600 cm⁻¹)

Spectra for the similar compound 2-amino-5-nitropyridine are available in the NIST WebBook and can be used for comparison.[10]

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 153. Fragmentation patterns can provide further structural information. Mass spectral data for the related 2-amino-5-nitropyridine is available on PubChem.[11]

Crystalline Structure

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, studies on similar molecules, such as 2-phenylamino-5-nitro-4-methylpyridine, provide valuable insights.[12] X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystal.[13][14] Such studies on analogs reveal that the planarity of the pyridine ring and the orientation of the substituents are influenced by intermolecular interactions, such as hydrogen bonding. In the solid state, this compound is likely to form hydrogen bonds between the N-H of the methylamino group and the oxygen atoms of the nitro group or the nitrogen of the pyridine ring of neighboring molecules. These interactions play a crucial role in the packing of the molecules in the crystal lattice and can influence the material's physical properties.

Synthesis of this compound

The synthesis of this compound can be achieved through nucleophilic aromatic substitution (SNAr) on a suitable precursor. A common and effective starting material is 2-chloro-5-nitropyridine.[15][16] The chlorine atom at the 2-position is an excellent leaving group, activated by the electron-withdrawing nitro group at the 5-position.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from established procedures for the reaction of 2-chloro-nitropyridines with primary amines.[3]

Materials:

-

2-Chloro-5-nitropyridine

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

A suitable solvent (e.g., ethanol, isopropanol, or acetonitrile)

-

A base (e.g., triethylamine or potassium carbonate, if necessary)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in the chosen solvent.

-

To this solution, add a solution of methylamine (1.1-1.5 equivalents) dropwise at room temperature with stirring. If the methylamine is provided as a salt, a base (2.0 equivalents) should be added to the reaction mixture.

-

The reaction mixture is then stirred at room temperature or heated to reflux, depending on the solvent and the reactivity of the starting materials. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then subjected to an aqueous workup. This typically involves dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated to yield the crude product.

-

Purification of the crude product can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Materials Science

Substituted nitropyridines are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[4][17] The functional groups on this compound offer multiple avenues for further chemical transformations.

4.1. Intermediate for Biologically Active Molecules:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 2-methylamino-5-aminopyridine. This diamine is a versatile building block for constructing more complex heterocyclic systems, which are common scaffolds in medicinal chemistry.

-

Modification of the Amino Group: The secondary amine can be further functionalized, for example, through acylation or alkylation, to introduce diverse side chains that can modulate the biological activity of the resulting molecule.

The broader class of nitropyridines has been explored for a variety of therapeutic applications, including the development of anticancer, antimalarial, and insecticidal agents.[17] Given the structural similarities, this compound holds promise as a key intermediate for the synthesis of novel compounds with potential biological activity.

Caption: Synthetic utility of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data for structurally similar compounds like 2-amino-5-nitropyridine indicate that it should be handled with care.[11] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique molecular structure, characterized by the presence of both electron-donating and electron-withdrawing groups, imparts specific reactivity that can be exploited for the creation of novel and complex molecules. This guide has provided a detailed overview of its structure, synthesis, and potential applications, offering a solid foundation for researchers and drug development professionals working with this important class of compounds.

References

-

Balachandran, V., & Murugan, R. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02149. [Link]

-

Global Trade Online Limited. (2026). The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. Retrieved from [Link]

-

Wojciechowska, A., et al. (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 28(23), 7851. [Link]

-

Sujamercy, M., & Premkumar, S. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. ResearchGate. [Link]

-

Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o833. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]

-

Global Trade Online Limited. (2025). The Role of Nitropyridine Intermediates in Modern Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77888, 2-Amino-5-nitropyridine. Retrieved from [Link]

-

ResearchGate. (2023). Structural and spectroscopic properties as well as prospective applications of 2-N-methylnitramino-5-methyl-4-nitropyridine and its N-oxide. Retrieved from [Link]

-

Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel, Switzerland), 18(5), 692. [Link]

-

Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(10), 4051. [Link]

-

Pasternak, A., et al. (2018). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 72(10), 2535-2543. [Link]

-

Wang, L., et al. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃. Molecules, 26(21), 6667. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Organic Synthesis with High-Purity 2-Methyl-5-nitropyridine. Retrieved from [Link]

-

Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

-

Matsumura, Y., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(16), 4945. [Link]

- Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

-

National Institute of Standards and Technology. (n.d.). 2-Amino-5-nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wang, L., et al. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃. ResearchGate. [Link]

- Google Patents. (2016). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.

-

Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(3), 269–280. [Link]

-

Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 13(19), 2235–2244. [Link]

-

SpectraBase. (n.d.). 2-Methylamino-3-nitropyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261542, 2-Benzylamino-5-nitropyridine. Retrieved from [Link]

-

Cabeza, J. A., et al. (1995). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (1), 61-66. [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 4093-89-4 [chemicalbook.com]

- 7. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound(4093-89-4) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR [m.chemicalbook.com]

- 10. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 11. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 16. prepchem.com [prepchem.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-Methylamino-5-nitropyridine

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Methylamino-5-nitropyridine, a crucial intermediate in the pharmaceutical and agrochemical industries.[1] The document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, and the scientific rationale behind key process parameters. The core synthesis route discussed is the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with methylamine, a robust and high-yielding method. This guide emphasizes scientific integrity, providing actionable protocols and supporting data to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Significance

This compound is a substituted pyridine derivative whose structural motif is of significant interest in medicinal and materials chemistry. The presence of an electron-donating amino group and a powerful electron-withdrawing nitro group on the pyridine ring creates a unique electronic environment, making it a versatile building block for more complex molecules.[1] Aminopyridines are foundational structures in a wide array of pharmaceutical agents, transition-metal ligands, and agricultural products.[2] The strategic placement of the methylamino and nitro functionalities in this compound allows for subsequent chemical modifications, enabling its use as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting central nervous system disorders and cancer.[3]

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most efficient and widely adopted method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored for its high yields, operational simplicity, and the ready availability of starting materials.

Principle of the Reaction Mechanism

The SNAr reaction on a pyridine ring is analogous to the addition-elimination mechanism seen with other activated aryl halides.[4] The reaction is particularly effective in this case due to a confluence of favorable electronic factors:

-

Electron-Deficient Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles.[5]

-

Activation by Electron-Withdrawing Group: The presence of a strong electron-withdrawing nitro group (-NO₂) at the 5-position significantly enhances the electrophilicity of the pyridine ring. It does so by delocalizing the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction.[5][6]

-

Excellent Leaving Group: The chlorine atom at the 2-position serves as an effective leaving group, facilitating the final elimination step to restore aromaticity.[5]

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (methylamine) attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.

Caption: General mechanism for the SNAr synthesis.

Detailed Experimental Protocol

This section provides a generalized, field-proven protocol for the synthesis of this compound. This procedure is based on established methodologies for the amination of chloronitropyridines.[5][7]

Materials and Reagents

-

2-Chloro-5-nitropyridine (1.0 eq)

-

Methylamine (aqueous solution, e.g., 40 wt. %, 1.5 - 2.0 eq)

-

Ethanol (or Isopropanol/Water mixture)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-nitropyridine in ethanol to a concentration of approximately 0.2-0.5 M.

-

Nucleophile Addition: While stirring at room temperature, slowly add the aqueous solution of methylamine (1.5-2.0 equivalents) to the flask. An exotherm may be observed.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[5]

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine to remove residual water-soluble impurities.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield a pure, crystalline solid.

Caption: Experimental workflow for the synthesis.

Data Presentation: Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the amination of activated chloropyridines, providing a baseline for experimental design.

| Parameter | Condition | Expected Yield (%) | Reference |

| Substrate | 2-Chloro-5-nitropyridine | N/A | [5][8] |

| Nucleophile | Methylamine | N/A | [4] |

| Solvent | Ethanol or Isopropanol/Water | 85-95 (Typical) | [5] |

| Base | Not required (Amine is basic) | N/A | |

| Temperature | 80 °C (Reflux) | High | [5][7] |

| Time | 2-4 hours | High | [5] |

Note: Yields are based on analogous reactions reported in the literature and may vary based on specific experimental conditions and scale.

Scientific Integrity & Causality

Rationale for Solvent Selection

The choice of solvent is critical for reaction success. Polar protic solvents like ethanol or isopropanol are often preferred for several reasons:

-

Solubility: They effectively dissolve both the polar substrate (2-chloro-5-nitropyridine) and the amine nucleophile.

-

Reaction Media: They provide a suitable medium for the SNAr reaction, and their boiling points allow for convenient heating to moderate temperatures (e.g., 80 °C).

-

Work-up: Their miscibility with water simplifies the initial stages of the aqueous work-up. In some cases, polar aprotic solvents like DMSO or DMF may be used, particularly if higher temperatures are required to drive the reaction to completion.[7]

The Role of Temperature and Reaction Time

While the nitro group strongly activates the pyridine ring towards substitution, gentle heating is typically employed to ensure a reasonable reaction rate and completion within a practical timeframe.[9] Monitoring the reaction by TLC is crucial to avoid prolonged heating, which could lead to the formation of side products. The reaction is generally complete within a few hours under reflux conditions.[5]

Precursor Synthesis: 2-Chloro-5-nitropyridine

A robust synthesis of the final product relies on the availability of a high-purity starting material. 2-Chloro-5-nitropyridine is commonly prepared from 2-hydroxy-5-nitropyridine. This transformation is typically achieved by treating 2-hydroxy-5-nitropyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅).[10] The precursor, 2-hydroxy-5-nitropyridine, can in turn be synthesized from the nitration of 2-aminopyridine followed by hydrolysis and other steps.[11][12]

Conclusion

The synthesis of this compound via the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with methylamine stands as the premier method for its preparation. The pathway is underpinned by well-understood electronic principles, where the electron-withdrawing nitro group decisively activates the pyridine ring for substitution. The provided protocol represents a reliable and scalable procedure that delivers high yields of the desired product. This guide offers the necessary technical details and scientific rationale to empower researchers to confidently and successfully perform this important transformation.

References

-

Hamper, B. C., & Tesfu, E. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett.

-

OChem Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube.

-

Guidechem. (n.d.). 2-Amino-5-nitropyridine 4214-76-0 wiki.

-

BenchChem. (n.d.). Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.

-

Pipzine Chemicals. (n.d.). 2-Amino-5-Nitropyridine Supplier & Manufacturer in China.

-

ChemicalBook. (n.d.). 2-Amino-5-nitropyridine synthesis.

-

PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.

-

ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.

-

Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project.

-

Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

BenchChem. (n.d.). Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine.

-

Autechaux. (2026). The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production.

-

Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

-

Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

-

ResearchGate. (n.d.). 2-Chloro-5-nitropyridine.

-

ChemicalBook. (n.d.). 2-Chloro-5-nitropyridine synthesis.

-

MDPI. (2021). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6.

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine.

-

NIST WebBook. (n.d.). 2-Hydroxy-5-nitropyridine.

-

Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.

-

Sigma-Aldrich. (n.d.). 2-Hydroxy-5-nitropyridine 97%.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.

-

Tokyo Chemical Industry. (n.d.). 2-Hydroxy-5-nitropyridine.

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine.

-

Fisher Scientific. (n.d.). 2-Hydroxy-5-nitropyridine, 98+%.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Page loading... [guidechem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 8. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 11. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 12. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Methylamino-5-nitropyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Methylamino-5-nitropyridine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its structural features through ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The guide emphasizes the causal relationships between molecular structure and spectral output, providing a framework for the identification and characterization of this and related nitropyridine derivatives. While direct experimental spectra for this specific molecule are not universally published, this guide synthesizes data from closely related analogues to present a robust and predictive spectroscopic profile.

Introduction: The Significance of this compound

This compound belongs to the class of nitropyridines, which are fundamental scaffolds in the development of novel therapeutic agents and functional materials. The presence of the electron-donating methylamino group and the electron-withdrawing nitro group on the pyridine ring creates a unique electronic environment, making it a valuable synthon for further chemical modifications. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound in any research or development pipeline. This guide provides the foundational spectroscopic data and interpretation necessary for its confident use in experimental settings.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound dictates its interaction with electromagnetic radiation, giving rise to its unique spectroscopic fingerprint. Understanding this structure is key to interpreting the resulting spectra.

Figure 1. Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms within the molecule. The predicted chemical shifts for this compound are based on the analysis of related structures and established substituent effects on the pyridine ring.[1][2][3]

Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 300 or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.4 - 6.6 | Doublet (d) | ~8.5 - 9.0 |

| H-4 | ~8.0 - 8.2 | Doublet of doublets (dd) | ~8.5 - 9.0, ~2.5 - 3.0 |

| H-6 | ~8.8 - 9.0 | Doublet (d) | ~2.5 - 3.0 |

| NH | ~5.0 - 6.0 | Broad singlet (br s) | - |

| CH₃ | ~3.0 - 3.2 | Singlet (s) | - |

Interpretation:

-

Aromatic Protons: The protons on the pyridine ring (H-3, H-4, and H-6) are expected to appear in the downfield region due to the aromatic ring current. The strong electron-withdrawing effect of the nitro group at the C-5 position will significantly deshield the adjacent protons, H-4 and H-6, causing them to resonate at a lower field. H-3, being ortho to the electron-donating methylamino group, is expected to be the most shielded of the aromatic protons.

-

Coupling Constants: The coupling between H-3 and H-4 is a typical ortho coupling with a larger J value, while the coupling between H-4 and H-6 is a meta coupling, resulting in a smaller J value.[4]

-

Amino and Methyl Protons: The methylamino proton (NH) signal is expected to be a broad singlet, and its chemical shift can be concentration and solvent-dependent. The methyl protons (CH₃) will appear as a singlet in the upfield region.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The predicted chemical shifts are derived from data on analogous nitropyridine and aminopyridine derivatives.[5][6][7][8]

Experimental Protocol: A standard ¹³C NMR spectrum would be acquired on a 75 or 125 MHz spectrometer with proton decoupling. The sample preparation would be similar to that for ¹H NMR.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 - 162 |

| C-3 | ~106 - 110 |

| C-4 | ~135 - 139 |

| C-5 | ~138 - 142 |

| C-6 | ~145 - 149 |

| CH₃ | ~28 - 32 |

Interpretation:

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. C-2, being directly attached to the nitrogen of the amino group, is expected to be significantly downfield. C-5, bearing the nitro group, will also be deshielded. The electron-donating methylamino group will shield the ortho (C-3) and para (C-5, though also substituted) positions to some extent.

-

Methyl Carbon: The methyl carbon will appear in the aliphatic region of the spectrum.

Figure 2. General workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[9][10][11][12][13]

Experimental Protocol: The FT-IR spectrum would be recorded using a KBr pellet or as a thin film on a salt plate. The data is typically collected over a range of 4000-400 cm⁻¹.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3300 - 3400 | N-H stretch (secondary amine) | Medium |

| ~3000 - 3100 | Aromatic C-H stretch | Medium-Weak |

| ~2800 - 3000 | Aliphatic C-H stretch (methyl) | Medium-Weak |

| ~1600 - 1620 | C=C and C=N ring stretching | Strong |

| ~1500 - 1550 | Asymmetric NO₂ stretch | Strong |

| ~1330 - 1350 | Symmetric NO₂ stretch | Strong |

| ~1250 - 1300 | C-N stretch | Medium |

| ~800 - 850 | C-H out-of-plane bending | Strong |

Interpretation:

-

N-H and C-H Stretching: The presence of a band in the 3300-3400 cm⁻¹ region is indicative of the N-H stretching of the secondary amine. Aromatic and aliphatic C-H stretching vibrations are also expected in their characteristic regions.

-

Nitro Group Vibrations: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, which are definitive for the presence of this functional group.[9]

-

Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to strong bands in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity and structure.[14][15][16]

Experimental Protocol: A mass spectrum would be obtained using an electron ionization (EI) or electrospray ionization (ESI) source. EI is a hard ionization technique that provides rich fragmentation information, while ESI is a soft ionization technique that typically shows the protonated molecular ion.

Predicted Mass Spectrometry Data (EI):

| m/z | Proposed Fragment |

| 153 | [M]⁺ (Molecular ion) |

| 138 | [M - CH₃]⁺ |

| 123 | [M - NO]⁺ |

| 107 | [M - NO₂]⁺ |

| 79 | [C₅H₅N]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 153, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: The fragmentation is likely to be initiated by the loss of the nitro group or the methyl group. The loss of NO₂ (46 Da) or NO (30 Da) is a characteristic fragmentation pathway for aromatic nitro compounds.[17][18] Cleavage of the C-N bond can lead to the loss of the methyl group (15 Da). Further fragmentation of the pyridine ring can also occur.

Figure 3. Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, derived from the analysis of closely related compounds, offer a solid foundation for the identification and structural verification of this important molecule. The interpretations provided herein are grounded in established principles of spectroscopic analysis and are intended to guide researchers in their experimental work. It is the author's belief that this comprehensive guide will serve as a valuable resource for the scientific community, facilitating the advancement of research and development in fields where nitropyridine derivatives play a crucial role.

References

-

J. Hanuza, M. Mączka, A. Waskowska, Z. Talik, M. J. Potrzebowski, E. Kucharska, and J. Michalski, "Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers," Molecules, vol. 25, no. 23, p. 5727, Nov. 2020. [Online]. Available: [Link]

-

J. Hanuza et al., "Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers," International Journal of Molecular Sciences, vol. 24, no. 1, p. 863, Jan. 2023. [Online]. Available: [Link]

-

ResearchGate, "FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line)..." [Online]. Available: [Link]

-

Human Metabolome Database, "13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888)." [Online]. Available: [Link]

-

J. Hanuza et al., "Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers," National Institutes of Health, Nov. 2020. [Online]. Available: [Link]

-

ResearchGate, "13 C NMR spectrum of compound 5." [Online]. Available: [Link]

-

Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns." [Online]. Available: [Link]

-

ResearchGate, "FTIR spectra of 2-amino-5-methylpyridine and the complex." [Online]. Available: [Link]

-

Heriot-Watt University, "1H NMR Spectroscopy." [Online]. Available: [Link]

-

M. K. Kalinowski, "13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines," Polish Journal of Chemistry, vol. 76, no. 1, pp. 1-12, 2002. [Online]. Available: [Link]

-

S. Sivaprakash et al., "Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory," Heliyon, vol. 5, no. 7, p. e02149, Jul. 2019. [Online]. Available: [Link]

-

University of California, Los Angeles, "Table of Characteristic IR Absorptions." [Online]. Available: [Link]

-

SpectraBase, "2-(Ethylamino)-5-nitropyridine - Optional[FTIR] - Spectrum." [Online]. Available: [Link]

-

M. Jukić et al., "(PDF) Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile," Journal of Molecular Structure, vol. 1195, pp. 208-219, 2019. [Online]. Available: [Link]

-

PubChem, "2-Amino-5-nitropyridine." [Online]. Available: [Link]

-

Royal Society of Chemistry, "Preparing Supplementary Information." [Online]. Available: [Link]

-

D. C. Harris, "CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction," in Quantitative Chemical Analysis, 10th ed. W. H. Freeman, 2020. [Online]. Available: [Link]

-

V. Govindaraju, K. Young, and A. A. Maudsley, "Proton NMR chemical shifts and coupling constants for brain metabolites," NMR in Biomedicine, vol. 13, no. 3, pp. 129-153, 2000. [Online]. Available: [Link]

-

Alchem Pharmtech, "CAS 4093-89-4 | this compound." [Online]. Available: [Link]

-

Chemguide, "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS." [Online]. Available: [Link]

-

ResearchGate, "1 H NMR chemical shifts and coupling constants of selected model compounds." [Online]. Available: [Link]

-

Chemical Instrumentation Facility, Iowa State University, "NMR Coupling Constants." [Online]. Available: [Link]

-

NIST, "2-Amino-5-nitropyridine." [Online]. Available: [Link]

-

ResearchGate, "(PDF) Supplementary Information." [Online]. Available: [Link]

-

ResearchGate, "FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine." [Online]. Available: [Link]

-

W. C. Chan et al., "Mass spectrometry based fragmentation patterns of nitrosamine compounds," Rapid Communications in Mass Spectrometry, vol. 36, no. 8, p. e9261, 2022. [Online]. Available: [Link]

-

ResearchGate, "Mass spectrometry based fragmentation patterns of nitrosamine compounds." [Online]. Available: [Link]

- Google Patents, "CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine." [Online].

-

PubChem, "2-Benzylamino-5-nitropyridine." [Online]. Available: [Link]

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. researchgate.net [researchgate.net]

- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR spectrum [chemicalbook.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. whitman.edu [whitman.edu]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

2-Methylamino-5-nitropyridine solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2-Methylamino-5-nitropyridine

Introduction

This compound is a substituted pyridine derivative with potential applications as a key intermediate in organic synthesis and pharmaceutical research. The presence of a basic pyridine ring, an electron-withdrawing nitro group, and a secondary amine imparts a unique combination of physicochemical properties. A thorough understanding of its solubility and stability is paramount for any researcher or drug development professional. This knowledge underpins critical decisions in reaction optimization, purification, formulation development, and defining storage conditions.

This guide provides a comprehensive framework for the systematic evaluation of this compound's solubility and stability. It moves beyond a simple data sheet to offer detailed experimental protocols and the scientific rationale behind them, empowering researchers to generate reliable and reproducible data. The methodologies described herein are grounded in established principles and regulatory guidelines, ensuring a robust characterization of this compound.

Section 1: Physicochemical Profile of this compound

A foundational understanding begins with the basic physicochemical properties of the molecule. These parameters provide initial clues to its potential behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| CAS Number | 4093-89-4 | [1][3][4] |

| Melting Point | 178-180 °C | [2] |

| Appearance | Yellow to orange powder or crystalline powder | [5] |

The structure, featuring both hydrogen bond donors (the amine group) and acceptors (the nitro and pyridine nitrogen atoms), alongside a moderately polar aromatic system, suggests a complex solubility profile. The melting point being relatively high indicates a stable crystal lattice, which may impact its dissolution rate.

Section 2: A Practical Guide to Solubility Profiling

Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics to bioavailability. The following section details a systematic approach to determining the thermodynamic (equilibrium) solubility of this compound.

Theoretical Considerations

The solubility of this compound is governed by its ability to form favorable interactions with solvent molecules, overcoming the energy of its own crystal lattice. Key factors include:

-

Polarity: The molecule's polarity suggests it will be more soluble in polar solvents.

-

pH: The pyridine nitrogen and the methylamino group are basic and can be protonated at low pH. This ionization would dramatically increase aqueous solubility.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.

Experimental Workflow for Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility. It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Solubility Assessment

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Vials (e.g., 2 mL glass) with screw caps

-

Shaking incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

HPLC system with UV detector

-

Solvents to Test (Suggested):

-

pH 2.0 HCl Buffer

-

pH 4.5 Acetate Buffer

-

pH 7.4 Phosphate Buffer (PBS)

-

Water (unbuffered)

-

Methanol

-

Ethanol

-

Acetonitrile

-

Dichloromethane

-

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to each vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation.

-